![molecular formula C26H24N2O6S B284993 Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MIB-1, is a synthetic compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of cell proliferation and has shown promising results in various preclinical studies.
作用機序
The mechanism of action of MIB-1 is not fully understood. However, it is believed that MIB-1 inhibits cell proliferation by targeting the cell cycle. Specifically, MIB-1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, MIB-1 prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
MIB-1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, MIB-1 has been shown to have anti-inflammatory and antioxidant properties. MIB-1 has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
実験室実験の利点と制限
One of the main advantages of MIB-1 for lab experiments is its potency as an anticancer agent. MIB-1 has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. In addition, MIB-1 has been shown to be relatively stable in vitro, making it a useful tool for studying the mechanism of action of anticancer agents. However, MIB-1 is a synthetic compound, which could limit its applicability in certain types of experiments. In addition, the complex synthesis method of MIB-1 could make it difficult to obtain in large quantities for use in experiments.
将来の方向性
There are a number of future directions for research on MIB-1. One area of research could be to further elucidate the mechanism of action of MIB-1. Specifically, more research could be done to understand how MIB-1 interacts with CDKs and other proteins involved in the cell cycle. Another area of research could be to investigate the potential of MIB-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, more research could be done to optimize the synthesis method of MIB-1, with the goal of making it more accessible for use in experiments.
In conclusion, MIB-1 is a synthetic compound that has shown significant potential as an anticancer agent. Its complex synthesis method and potent anticancer activity make it a useful tool for studying the mechanism of action of anticancer agents. However, more research is needed to fully understand the mechanism of action of MIB-1 and to investigate its potential as a therapeutic agent for other diseases.
合成法
The synthesis of MIB-1 involves a series of chemical reactions. The starting material is 2-methyl-1-benzofuran-3-carboxylic acid, which is reacted with isonicotinoyl chloride in the presence of a base to form isonicotinoyl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form MIB-1. The overall synthesis of MIB-1 is a complex process that requires specialized knowledge and expertise.
科学的研究の応用
MIB-1 has shown promising results in various preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MIB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MIB-1 has been shown to inhibit the growth of tumors in animal models of cancer. These results suggest that MIB-1 has significant potential as a therapeutic agent for cancer.
特性
分子式 |
C26H24N2O6S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-15-12-17(3)23(13-16(15)2)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)24(18(4)34-22)26(30)33-5/h6-14H,1-5H3 |
InChIキー |
KWXRMXZATIZVKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
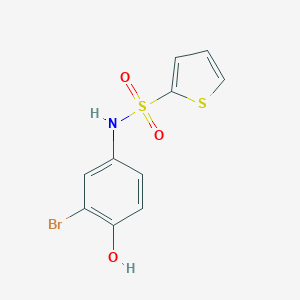
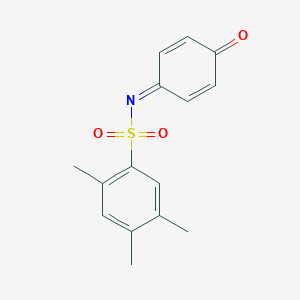
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
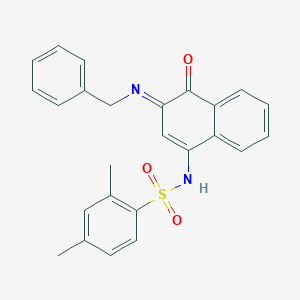

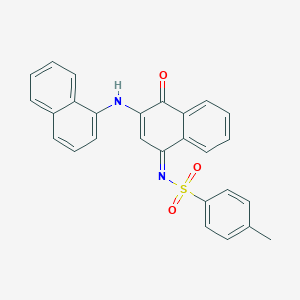

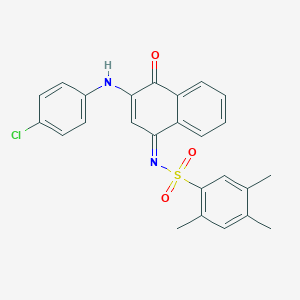
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
